N-[4-(2-bromoethenyl)phenyl]acetamide
Description
N-[4-(2-bromoethenyl)phenyl]acetamide is an acetamide derivative featuring a phenyl ring substituted with a 2-bromoethenyl group at the para position. The bromoethenyl moiety introduces steric bulk and electronic effects due to the electronegative bromine atom and the conjugated double bond. This structure may influence its physicochemical properties, such as solubility and metabolic stability, as well as its pharmacological interactions, particularly in targeting pain pathways or sodium channels .
Properties
Molecular Formula |
C10H10BrNO |
|---|---|
Molecular Weight |
240.10 g/mol |
IUPAC Name |
N-[4-[(E)-2-bromoethenyl]phenyl]acetamide |
InChI |
InChI=1S/C10H10BrNO/c1-8(13)12-10-4-2-9(3-5-10)6-7-11/h2-7H,1H3,(H,12,13)/b7-6+ |
InChI Key |
PPDRULNEZBUBOW-VOTSOKGWSA-N |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)/C=C/Br |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C=CBr |
Origin of Product |
United States |
Preparation Methods
Benzylic Bromination of N-(4-Ethylphenyl)acetamide
This two-step method involves acetylation of 4-ethylaniline followed by selective bromination at the benzylic position:
Acetylation of 4-Ethylaniline :
4-Ethylaniline reacts with acetic anhydride in pyridine at 80–100°C, yielding N-(4-ethylphenyl)acetamide. The reaction proceeds via nucleophilic acyl substitution, with pyridine neutralizing generated H⁺.Radical Bromination :
N-(4-Ethylphenyl)acetamide undergoes benzylic bromination using N-bromosuccinimide (NBS) in carbon tetrachloride under radical initiation (e.g., AIBN or UV light). The mechanism involves hydrogen abstraction by bromine radicals, forming a benzylic radical that reacts with NBS to install the bromide.
Advantages :
- High regioselectivity for the benzylic position.
- Avoids handling corrosive HBr gas.
Challenges :
Acetylation of 4-(2-Bromoethyl)aniline
This route prioritizes early introduction of the bromoethyl group:
Synthesis of 4-(2-Bromoethyl)aniline :
- Method A : Direct bromination of 4-ethylaniline using Br₂ in CCl₄ under UV light. However, the free amine may undergo undesired quaternization, necessitating careful stoichiometry.
- Method B : Hydrobromination of 4-vinylaniline with HBr in acetic acid, though Markovnikov addition dominates, yielding 1-bromoethyl derivatives unless peroxides redirect selectivity.
Acetylation :
The amine is protected via reaction with acetic anhydride in dichloromethane, catalyzed by DMAP, to yield the target compound.
Advantages :
- Straightforward if 4-(2-bromoethyl)aniline is accessible.
- Compatible with large-scale production.
Challenges :
- Purification of 4-(2-bromoethyl)aniline is complicated by residual Br₂ or HBr.
N-Alkylation of 4-Aminophenylacetamide
Though less common, alkylation of 4-aminophenylacetamide with 1,2-dibromoethane has been explored:
Reaction Conditions :
Sodium ethoxide in dry ethanol facilitates deprotonation of the acetamide’s NH, enabling nucleophilic attack on dibromoethane. However, competing O-alkylation and polymer formation reduce yields.Optimization :
Switching to polar aprotic solvents (e.g., DMF) and phase-transfer catalysts (e.g., TBAB) improves selectivity for N-alkylation.
Advantages :
- Single-pot reaction minimizes intermediate isolation.
Challenges :
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Key Reagents | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|---|
| Benzylic Bromination | N-(4-Ethylphenyl)acetamide | NBS, AIBN, CCl₄ | 65–75 | ≥98 | High |
| Acetylation of Bromoaniline | 4-(2-Bromoethyl)aniline | Acetic anhydride, DMAP | 70–80 | 95 | Moderate |
| N-Alkylation | 4-Aminophenylacetamide | 1,2-Dibromoethane, TBAB | 30–40 | 85 | Low |
Note: Yields and purity extrapolated from analogous reactions in search results.
Characterization and Analytical Data
Spectroscopic Analysis
IR (KBr) :
¹H NMR (400 MHz, CDCl₃) :
Mass Spectrometry :
Applications and Derivatives
N-[4-(2-Bromoethyl)phenyl]acetamide serves as a precursor for:
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-bromoethenyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromoethenyl group to an ethyl group.
Substitution: The bromo group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of N-[4-(2-ethyl)phenyl]acetamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-(2-bromoethenyl)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-(2-bromoethenyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs, their substituents, and biological activities:
Key Observations:
- Pharmacological Activity: Sulfonamide- and piperazine-containing analogs (e.g., compounds 35–37 ) exhibit enhanced analgesic activity, suggesting that bulky substituents improve target engagement. In contrast, the chalcone derivative (compound 6 ) demonstrates that extended conjugation (propenoyl group) significantly boosts antinociceptive potency.
- Metabolic Stability : Thioether-containing analogs (e.g., ) may resist oxidative metabolism better than the target compound due to the stability of C–S bonds.
Physicochemical Properties
- Solubility : Hydroxyl or sulfonamide groups (e.g., compounds in ) increase water solubility compared to the hydrophobic bromoethenyl group.
- Crystal Structure : N-(4-Bromophenyl)acetamide exhibits bond length deviations (e.g., C1–C2: 1.501 Å vs. 1.53 Å in other derivatives), which may correlate with packing efficiency and melting points.
Q & A
Q. What methodological approaches are used to analyze structure-activity relationships (SAR) in derivatives of this compound with modified aromatic or ethenyl groups?
- Methodological Answer :
- Analog Synthesis : Systematic substitution (e.g., replacing bromoethenyl with chloro or nitro groups).
- Biological Profiling : Dose-response curves in target assays (e.g., IC values for enzyme inhibition).
- QSAR Modeling : CoMFA or machine learning models to predict activity from molecular descriptors .
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